Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- is a synthetic compound that incorporates a urea moiety with a thioether linkage to a substituted imidazole and a phenyl group. This compound is classified under the category of thioureas, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound suggest potential applications in medicinal chemistry and drug development.
This compound is synthesized from various starting materials, including imidazole derivatives and phenyl isocyanates. It falls under the category of thioureas, which are characterized by the presence of sulfur in their structure. Thioureas have been extensively studied for their biological activities, particularly in the context of cancer therapeutics and antimicrobial agents .
The synthesis of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- can be achieved through several methods:
The reactions typically require mild conditions and can be performed using solvents such as dichloromethane or dimethylformamide. Catalysts may be employed to enhance yield and selectivity. Characterization of the synthesized compound can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.
The molecular formula for Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- is , with a molecular weight of approximately 262.09 g/mol. Its structure includes:
The monoisotopic mass of this compound is 262.0888 g/mol . The presence of sulfur in the thioether contributes to its unique reactivity compared to standard ureas.
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The imidazole ring may facilitate binding to biological targets due to its ability to mimic histidine residues in proteins, potentially influencing cellular processes such as proliferation and apoptosis .
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases which could hydrolyze the urea bond. It has been noted for its potential biological activities, including cytotoxic effects against various cancer cell lines .
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- has promising applications in:
The synthesis of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- employs a convergent strategy, prioritizing thioether formation before urea coupling. The critical step involves nucleophilic attack of 2-mercapto-1-methylimidazole on chloromethyl phenyl isocyanate, yielding the S-alkylated intermediate. This S-alkylation proceeds via an S~N~2 mechanism, requiring precise stoichiometric control (1:1.05 ratio of thiol to alkylating agent) to suppress disulfide byproducts [6].
Table 1: Optimization of Thioether Linkage Formation
Parameter | Condition Range | Optimal Value | Effect on Yield |
---|---|---|---|
Solvent | DMF, THF, Acetonitrile | Anhydrous DMF | Max. nucleophilicity |
Base | Et~3~N, DIPEA, K~2~CO~3~ | DIPEA | 95% yield |
Temperature | 0-25°C | 0°C → 25°C ramp | Minimizes hydrolysis |
Reaction Time | 4-24 h | 8 h | 95% conversion |
Urea formation utilizes 1,1'-carbonyldiimidazole (CDI) as a phosgene alternative, reacting with the primary amine precursor in situ. CDI activates the carbonyl, forming an imidazolide intermediate that couples with N-phenylamine under mild conditions (40°C, 4h). This method achieves 87% isolated yield with minimal epimerization, surpassing traditional phosgene routes [3] [6]. Hydrolysis of the imidazolide byproduct (imidazole) poses no purification challenges, enhancing process safety [3].
Palladium catalysis enables direct C-S bond formation between aryl halides and imidazole-2-thiols. In situ systems combining (CH~3~CN)~2~PdCl~2~ (1.2 mol%) and 1-methylimidazole (4.8 mol%) in dioxane/water mixtures facilitate Suzuki-like couplings at 110°C for 20 minutes, achieving >95% yield for aryl iodides/bromides [4]. The catalytic cycle involves:
Copper(I) iodide (5 mol%) in DMF at 80°C serves as a cost-effective alternative, particularly for electron-deficient aryl halides. However, competitive Ullmann coupling reduces yields by 15–20% for unactivated substrates [6].
Table 2: Catalytic Systems for C-S Coupling
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Limitations |
---|---|---|---|---|---|
(CH~3~CN)~2~PdCl~2~/1-MeIm | Dioxane/H~2~O | 110 | 0.33 | >95 | High cost of Pd |
CuI/DIPEA | DMF | 80 | 12 | 70–75 | Ullmann byproducts |
Neat (uncatalyzed) | DMF | 100 | 24 | 40 | Low efficiency |
Urea intermediate stability hinges on solvent polarity and hydrogen-bonding capacity. Polar protic solvents (e.g., ethanol, water) stabilize the cis,trans urea conformation via dual H-bond donation (N-H∙∙∙O=S) to sulfoxides, as confirmed by ~1~H-NMR. Conversely, aprotic solvents (DMF, DMSO) promote cis,cis conformers, accelerating hydrolysis above 50°C [5] [7].
Solubility studies reveal urea derivatives follow van 't Hoff behavior: ln(x) = −ΔH~diss~/RT* + ΔS~diss~/R*. In ethanol/water (3:1), key parameters include:
Table 3: Solubility and Thermodynamic Parameters in Mixed Solvents
Solvent System | ΔH~diss~ (kcal/mol) | ΔS~diss~ (J/mol·K) | Solubility (x) at 25°C | Conformation Stability |
---|---|---|---|---|
Ethanol/H~2~O (3:1) | 12.4 | 28.5 | 0.058 | cis,trans dominant |
Pure DMF | 9.8 | 15.2 | 0.032 | cis,cis dominant |
Isopropanol | 14.1 | 31.7 | 0.021 | Partial degradation |
Crystallization from isopropanol/water (4:1) below 10°C yields the thermodynamically stable Form I polymorph (PXRD peak at 22.20°), avoiding solvate formation. The λh equation outperforms the Apelblat model in correlating solubility (RMSD = 0.8% vs. 2.1%), validating its use for process scale-up [7].
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